molecular formula C7H9NO2 B054860 (E)-4-Methyl-3-(2-oxopropylidene)azetidin-2-one CAS No. 111390-89-7

(E)-4-Methyl-3-(2-oxopropylidene)azetidin-2-one

Cat. No.: B054860
CAS No.: 111390-89-7
M. Wt: 139.15 g/mol
InChI Key: IHAGNWGHKIRWKA-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a 2-oxopropylidene group attached to the azetidinone ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with an appropriate aldehyde or ketone under basic conditions. One common method is the condensation reaction between 4-methylazetidin-2-one and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification methods ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropylidene group to an alcohol or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylazetidin-2-one: The parent compound without the oxopropylidene group.

    2-Oxopropylidene derivatives: Compounds with similar oxopropylidene groups attached to different core structures.

Uniqueness

(E)-3-(2-Oxopropylidene)-4-methylazetidin-2-one is unique due to the presence of both the azetidinone ring and the oxopropylidene group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

111390-89-7

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(3E)-4-methyl-3-(2-oxopropylidene)azetidin-2-one

InChI

InChI=1S/C7H9NO2/c1-4(9)3-6-5(2)8-7(6)10/h3,5H,1-2H3,(H,8,10)/b6-3+

InChI Key

IHAGNWGHKIRWKA-ZZXKWVIFSA-N

Isomeric SMILES

CC1/C(=C\C(=O)C)/C(=O)N1

SMILES

CC1C(=CC(=O)C)C(=O)N1

Canonical SMILES

CC1C(=CC(=O)C)C(=O)N1

Synonyms

2-Azetidinone, 4-methyl-3-(2-oxopropylidene)-, (E)- (9CI)

Origin of Product

United States

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